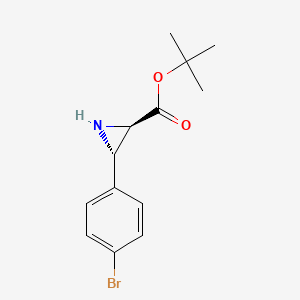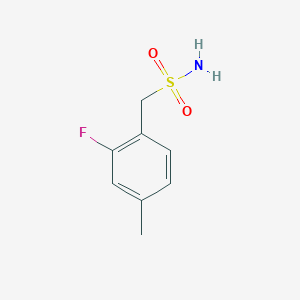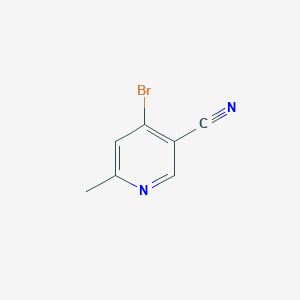![molecular formula C12H18N4O2 B1382853 2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester CAS No. 1421312-14-2](/img/structure/B1382853.png)
2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
説明
The compound “2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester” is a derivative of pyrido[3,2-d]pyrimidine . It is a white solid with a molecular weight of 250.3 . The IUPAC name for this compound is tert-butyl 2-amino-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate .
Synthesis Analysis
The synthesis of similar pyrido[3,2-d]pyrimidine derivatives has been reported . The series was developed from quinuclidinone, which afforded versatile platforms bearing one lactam function in position C-2 that were then used to create C–N or C–C bonds for SNAr or palladium-catalyzed cross-coupling reactions by in situ C–O activation . The reaction conditions were optimized under microwave irradiation, and a wide range of amines or boronic acids were used to determine the scope and limitations of each method .Molecular Structure Analysis
The X-ray crystallographic data of a similar 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine derivative were used to formally establish the structures of the products .Chemical Reactions Analysis
The compound was functionalized by aminations or the Suzuki–Miyaura cross-coupling reaction using in situ C–O activation, an innovative and direct method that is particularly powerful to modulate heteroaromatic structures .Physical And Chemical Properties Analysis
This compound is a white solid . Its molecular weight is 250.3 . The InChI code for this compound is 1S/C12H18N4O2/c1-12(2,3)18-11(17)16-5-4-8-6-14-10(13)15-9(8)7-16/h6H,4-5,7H2,1-3H3,(H2,13,14,15) .科学的研究の応用
Cancer Research: Chemotherapeutic Agents
This compound has potential applications in cancer research, particularly in the synthesis of chemotherapeutic agents. For instance, derivatives of pyrido[3,2-d]pyrimidine have been studied for their role as inhibitors of mitotic kinesin, which is crucial in the process of cell division. Inhibiting this protein can halt the proliferation of cancer cells, making it a target for anti-cancer drugs .
Antimicrobial Agents
The pyrido[3,2-d]pyrimidine scaffold is also explored for its antimicrobial properties. Compounds with this core structure have shown activity against various bacterial and fungal pathogens, which could lead to the development of new classes of antibiotics .
Anti-Inflammatory and Analgesic Applications
Research indicates that pyrido[3,2-d]pyrimidine derivatives can exhibit significant anti-inflammatory and analgesic effects. This opens up possibilities for the compound to be used in the development of new medications to treat chronic pain and inflammatory diseases .
Cardiovascular Therapeutics
The structural analogs of this compound have been investigated for their cardiovascular effects. Some derivatives have shown hypotensive activity, suggesting potential use in treating hypertension and other cardiovascular conditions .
Antihistaminic Effects
Pyrido[3,2-d]pyrimidine derivatives have been reported to possess antihistaminic properties. This implies that they could be used to formulate new antihistamines for treating allergic reactions .
Kinase Inhibition
The compound’s derivatives are known to act as kinase inhibitors, which are vital in signal transduction and cellular regulation. They have been particularly noted for inhibiting tyrosine kinase, which is implicated in many types of cancer .
Antiparasitic and Antipsoriatic Properties
Some studies have highlighted the antiparasitic and antipsoriatic potential of pyrido[3,2-d]pyrimidine derivatives. This suggests applications in treating parasitic infections and psoriasis .
Enzyme Inhibition
Lastly, the compound has been utilized in the study of enzyme inhibition. It serves as a precursor in synthesizing inhibitors for enzymes like dihydrofolate reductase (DHFR), which is targeted in certain types of cancer therapies .
将来の方向性
The design of novel disubstituted 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine derivatives is a major challenge to discover new biologically active small molecules . This strategy has long been applied in heterocyclic chemistry, in particular through the design and the functionalization of fused polynitrogenated derivatives, which contain hetero-aromatic and aliphatic moieties .
作用機序
Mode of Action
It is known that pyrido[2,3-d]pyrimidines exhibit a wide range of biological activities . They are involved in various biological processes, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Biochemical Pathways
Compounds of the pyrido[2,3-d]pyrimidine class are known to interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It is known that the degree of lipophilicity of a drug can influence its ability to diffuse easily into cells . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
Compounds of the pyrido[2,3-d]pyrimidine class are known to exhibit a wide range of biological activities , suggesting that this compound may have similar effects.
特性
IUPAC Name |
tert-butyl 2-amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-6-4-5-8-9(16)7-14-10(13)15-8/h7H,4-6H2,1-3H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEYVNMAGFIZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





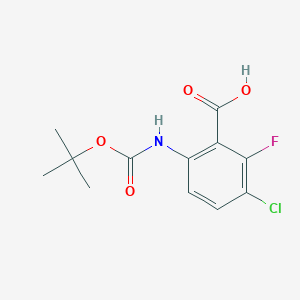

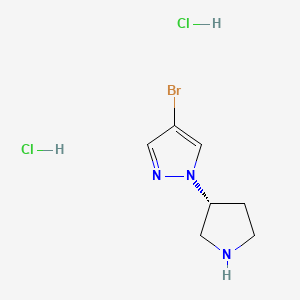
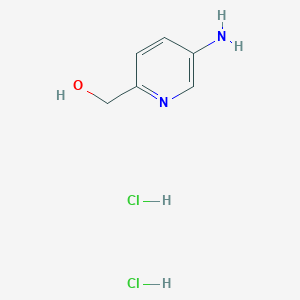
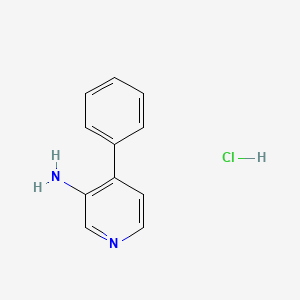

![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride](/img/structure/B1382781.png)
